molecular formula C9H9NO2 B022882 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone CAS No. 54197-66-9

6-Hydroxy-3,4-dihydro-2(1H)-quinolinone

Cat. No. B022882
CAS RN: 54197-66-9
M. Wt: 163.17 g/mol
InChI Key: HOSGXJWQVBHGLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone has been achieved through various methods, including a notable one-pot reaction involving 4-methoxyaniline with acryloyl chloride in the presence of [bmim]Cl-AlCl3 ionic liquid. This method not only facilitates the compound's synthesis but also allows for the ionic liquid catalyst to be recycled, highlighting a sustainable approach to chemical synthesis (Yuan Jia-chen, 2014).

Scientific Research Applications

  • Pain Treatment : A derivative, (-)-6-[2-(4-(3-fluorophenyl)-4-hydroxy-1-piperidinyl)-1-hydroxyethyl]-3,4-dihydro-2(1H)-quinolinone, shows potential as an oral NMDA antagonist for pain treatment (Kawai et al., 2007).

  • Cardiac Applications : 6-(3-amino-2-hydroxypropoxy)-2(1H)-quinolinone derivatives demonstrate positive inotropic activity in dogs, beneficial for heart conditions, without significant changes in heart rate. These derivatives are currently undergoing clinical evaluation (Fujioka et al., 1992).

  • Anticancer and Immunosuppressive Properties : 2-Phenyl-3-hydroxy-4(1H)-quinolinones have shown biological activity as inhibitors of enzymes like topoisomerase and gyrase, suggesting potential anticancer and immunosuppressive properties (Hradil et al., 2009).

  • Anticonvulsant Activity : 6-Benzyloxy-3,4-dihydro-2(1H)-quinolinone (5f) has shown anticonvulsant activity, albeit less effective than traditional anticonvulsants like Phenytoin and Carbamazepine, but without neurotoxicity (Quan et al., 2005).

  • Parkinson's Disease Therapy : C7-substituted 3,4-dihydro-2(1H)-quinolinones are potent and selective inhibitors of MAO-B, making them promising leads for Parkinson's disease therapy (Meiring et al., 2013).

  • Synthesis and Chemical Properties : Improved methods for synthesizing 3,4-dihydro-2(1H)quinolinone derivatives have been developed, yielding higher yields and simpler operation (Wu Chun-xin, 2003).

  • Diverse Pharmacological Actions : The 3,4-dihydro-2(1H)-quinolinone moiety is present in various pharmacologically active compounds, exhibiting diverse actions in peripheral and central tissues (Meiring et al., 2017).

  • Fluorescent Properties : Novel Schiff bases based on the quinolinone skeleton have shown promising fluorescent properties and no cytotoxicity against certain cancer cell lines (Trávníček et al., 2014).

properties

IUPAC Name

6-hydroxy-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-7-2-3-8-6(5-7)1-4-9(12)10-8/h2-3,5,11H,1,4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSGXJWQVBHGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202548
Record name 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-3,4-dihydro-2(1H)-quinolinone

CAS RN

54197-66-9
Record name 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
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Record name 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
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Record name 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
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Record name 6-hydroxy-3,4-dihydroquinolin-2(1H)-one
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Record name 6-HYDROXY-3,4-DIHYDRO-2(1H)-QUINOLINONE
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Synthesis routes and methods I

Procedure details

N-(4-methoxyphenyl)-3-chloropropionamide (300 g, 1.4 mol.) and N,N-dimethylacetamide (165 ml, d=0.937, 1.3 eq.) were added to a three-necked, three-liter flask. Trichloroaluminum (760 g, 4 eq.) was slowly added over two hours. An exotherm raised the temperature of the mixture from about 25° C. to 140° C. over the course of the addition. The reaction mixture was a slightly cloudy colorless solution. The solution was stirred and held at 150-160° C. for two hours. At the end of the two hours the reaction mixture had become a stirrable slurry. The mixture was then cooled to ambient temperature and quenched by pouring into water (5.5 L) in a fume hood with good circulation and a trap between the inlet and the exhaust to capture evolved HCl gas. Next, sodium borohydride (30 g) was added, which caused the mixture color to turn from gray to white. The mixture was then cooled to ambient temperature and filtered. The collected solids were washed with water (2 L) and dried overnight in a vacuum-oven at 60° C. to give 6-hydroxy-3,4-dihydroquinolinone (212.8 g, 92.9%) in 99.2% purity based on HPLC analysis.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step One
Quantity
760 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-chloro-N-(4-hydroxyphenyl)propanamide (122 g, 0.61 mol) and AlCl3 (327 g, 2.45 mol) were slowly heated with vigorous stirring at 180° C. (a thick melt formed) and after 5 hours the liquid was poured over ice. The solids were collected by filtration, washed with water, and recrystallized from MeOH to afford 6-hydroxy-3,4-dihydro-2(1 H)-quinolinone (80 g, 40% yield). 1H NMR (400 MHz, DMSO) δ, 2.32-2.36 (m, 2 H), 2.74 (t, 2 H, J=7.2 Hz), 6.50 (m, 1 H), 6.54 (d, 1 H, J=2.8 Hz), 662(d, 1 H, J=8.4 Hz), 9.00 (br, 1 H), 9.78 (br, 1 H).
Quantity
122 g
Type
reactant
Reaction Step One
Name
Quantity
327 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
L Meiring, JP Petzer, A Petzer - Bioorganic & medicinal chemistry letters, 2013 - Elsevier
In the present study, a series of 3,4-dihydro-2(1H)-quinolinone derivatives were synthesized and evaluated as inhibitors of recombinant human monoamine oxidase (MAO) A and B. The …
Number of citations: 37 www.sciencedirect.com
L Meiring, JP Petzer, A Petzer - Drug Research, 2017 - thieme-connect.com
Purpose Monoamine oxidase (MAO) inhibitors are considered to be useful therapeutic agents and isoform specific inhibitors are employed for the treatment of depression and Parkinson…
Number of citations: 7 www.thieme-connect.com
Y Lan, Y Chen, X Xu, Y Qiu, S Liu, X Liu, BF Liu… - European journal of …, 2014 - Elsevier
The synthesis and sigma-1 receptor (σ 1 R) antagonist activity of a new series of 3,4-dihydro-2(1H)-quinolinone derivatives are reported. The new compounds were evaluated in vitro in …
Number of citations: 29 www.sciencedirect.com
ZS Quan, JM Wang, JR Rho, KC Kwak… - Bulletin of the Korean …, 2005 - Citeseer
A series of 6-alkyloxyl-3, 4-dihydro-2 (1H)-quinoliones (5a-5n) were synthesized through nitration, reduction, diazotization, hydrolysis and alkylation from 3, 4-dihydro-2 (1H)-quinolione. …
Number of citations: 46 citeseerx.ist.psu.edu
TT Li, L Zhang, ZS Quan, HB Zhu, HR Piao - Chinese Chemical Letters, 2009 - Elsevier
In an attempt to search for more potent positive inotropic agents, a series of 1-(benzylamino)-3-(4,5-dihydro[1,2,4]trizaolo[4,3-a]quinolin-7-yloxy)propan-2-ol derivatives was synthesized …
Number of citations: 2 www.sciencedirect.com
L Hong, GH Gong, L Yu, MX Song, X Cui… - Archives of pharmacal …, 2013 - Springer
A series of 7-alkoxy-4,5-dihydro-[1,2,4]oxadiazolo[4,3-a]quinolin-1-ones was synthesized and their negative inotropic effects were evaluated by measuring the left atrium stroke volume …
Number of citations: 3 link.springer.com
AL Chandgude, A Dömling - 2016 - Wiley Online Library
A microwave‐accelerated, simple, and efficient method for the construction of the 1,5‐tetrazole scaffold was developed. It comprises a multicomponent reaction of an amine, a carboxylic …
GP Black, G He, MS Denison… - Environmental science & …, 2021 - ACS Publications
Diverse organic compounds, many derived from consumer products, are found in sewage sludge worldwide. Understanding which of these poses the most significant environmental …
Number of citations: 19 pubs.acs.org
A Merzlikine, YA Abramov, SJ Kowsz… - International journal of …, 2011 - Elsevier
A new set of 142 experimentally determined complexation constants between sulfobutylether-β-cyclodextrin and diverse organic guest molecules, and 78 observations reported in …
Number of citations: 30 www.sciencedirect.com
W Chunxin, D Liyan, C Yingqi… - CHEMISTRY …, 2003 - CHINESE CHEMICAL SOCIETY
Number of citations: 0

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